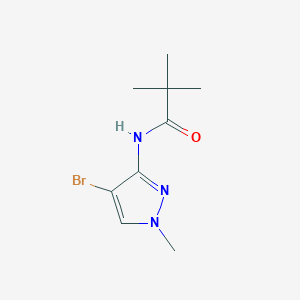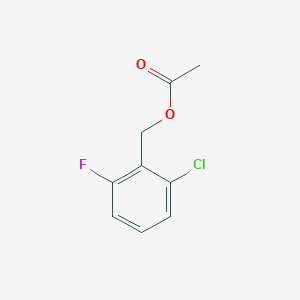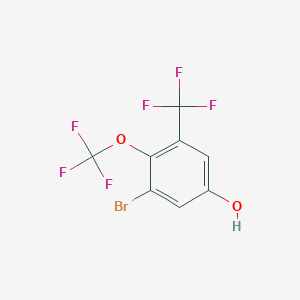![molecular formula C8H11ClN4O B12849510 N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a carbonyl group, and a chloroethanehydrazonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Chloroethanehydrazonamide Moiety: This step involves the reaction of ethyl chloroacetate with hydrazine hydrate to form chloroethanehydrazonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the chloroethanehydrazonamide moiety can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazonamides.
科学的研究の応用
Chemistry
In chemistry, N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological macromolecules such as proteins and nucleic acids. It may also serve as a probe for investigating enzyme mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of dyes, polymers, and agrochemicals.
作用機序
The mechanism of action of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions, while the carbonyl and chloroethanehydrazonamide groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-bromoethanehydrazonamide: Similar structure but with a bromo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-iodoethanehydrazonamide: Similar structure but with an iodo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-fluoroethanehydrazonamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H11ClN4O |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
N-(2-chloroethanehydrazonoyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C8H11ClN4O/c1-13-4-2-3-6(13)8(14)11-7(5-9)12-10/h2-4H,5,10H2,1H3,(H,11,12,14) |
InChIキー |
JXNVQKAFQHAJLJ-UHFFFAOYSA-N |
異性体SMILES |
CN1C=CC=C1C(=O)N/C(=N/N)/CCl |
正規SMILES |
CN1C=CC=C1C(=O)NC(=NN)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


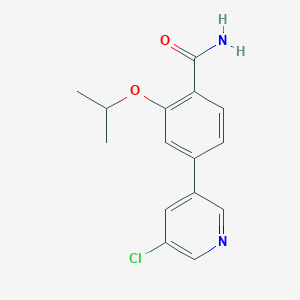
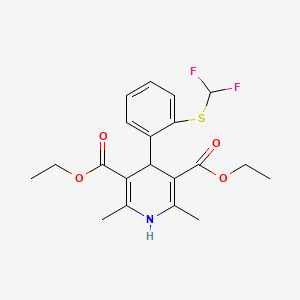
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

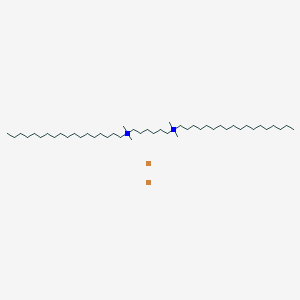
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
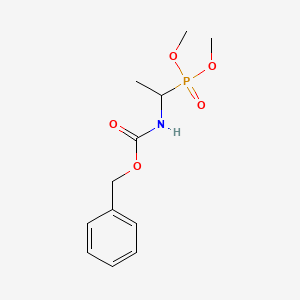


![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
